molecular formula C10H12O3 B6264533 3-(3-hydroxyphenyl)-2-methylpropanoic acid CAS No. 46207-82-3

3-(3-hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B6264533
CAS No.: 46207-82-3
M. Wt: 180.20 g/mol
InChI Key: ZTHRBJCNTAYZRE-UHFFFAOYSA-N
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Description

3-(3-hydroxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 3-(3-hydroxyphenyl)-2-methylpropanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC). E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key step in the formation of atherosclerosis .

Biochemical Pathways

The action of 3HPPA affects the NF-κB pathway. Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . This results in the downregulation of E-selectin expression, thereby reducing the adhesion of monocytes to endothelial cells .

Pharmacokinetics

It is known that 3hppa is a microbial metabolite of quercetin, a flavonoid abundant in the diet . Quercetin is poorly absorbed in the upper digestive tract when ingested orally and is metabolized into various phenolic acids by the gut microbiota .

Result of Action

The action of 3HPPA results in the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This could potentially alleviate the formation of atherosclerosis, providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .

Action Environment

The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the presence of other compounds, such as TNFα, can modulate the effect of 3HPPA on E-selectin expression . Additionally, the gut microbiota plays a crucial role in the metabolism of quercetin to 3HPPA . Therefore, factors affecting the gut microbiota, such as diet and antibiotics, could potentially influence the production and action of 3HPPA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Reformatsky reaction, which is a type of carbon-carbon bond-forming reaction. This method typically uses an indium-mediated sonochemical process to facilitate the reaction . The reaction conditions involve the use of indium, a halogenated precursor, and sonication to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of renewable biomass as a starting material can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-hydroxyphenyl)-2-methylpropanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and biological pathways. Its hydroxy group at the meta position relative to the carboxylic acid group provides unique reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHRBJCNTAYZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46207-82-3
Record name 2-Methyl-3'-hydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046207823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-3'-HYDROXYPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263WAX05YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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